1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride
Description
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride is a bicyclic amine derivative with a camphor-like structure. Its molecular formula is C₁₀H₂₀ClN, and it has a molecular weight of 189.73 g/mol . The compound features three methyl groups at the 1,7,7 positions of the bicyclo[2.2.1]heptane skeleton, contributing to its lipophilic character and steric bulk. It is synthesized via catalytic hydrogenation of camphor oxime followed by acidification with HCl, yielding a white crystalline solid with a melting point ≥300°C . The compound exhibits optical activity ([α]²⁰/D = −48±3° in ethanol), a property critical for enantioselective applications in medicinal chemistry .
Properties
IUPAC Name |
1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c1-9(2)7-4-5-10(9,3)8(11)6-7;/h7-8H,4-6,11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVITZVHMWAHIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)N)C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32768-19-7 | |
| Record name | 1,7,7-Trimethylbicyclo(2.2.1)heptan-2-amine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032768197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,7,7-trimethylbicyclo[2,2,1]heptan-2-amin Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1,7,7-TRIMETHYLBICYCLO(2.2.1)HEPTAN-2-AMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y58QN58P6W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
The synthesis of 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with camphor, a naturally occurring compound.
Reduction: Camphor is reduced to borneol using a reducing agent such as sodium borohydride.
Amination: Borneol is then converted to bornylamine through an amination reaction using ammonia or an amine source.
Hydrochloride Formation: Finally, bornylamine is reacted with hydrochloric acid to form this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: The amine group can undergo substitution reactions with various electrophiles to form new compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between 1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride and related bicyclic amines are summarized below:
Table 1: Structural and Physical Properties Comparison
Key Differences and Implications
Substituent Effects: The 1,7,7-trimethyl substitution in the target compound enhances lipophilicity compared to the non-methylated bicyclo[2.2.1]heptan-2-amine, improving membrane permeability in biological systems .
Positional Isomerism :
- The 1,3,3-trimethyl isomer (CAS 131432-14-9) alters the spatial arrangement of methyl groups, which may affect binding to enzyme active sites or receptor pockets compared to the 1,7,7-trimethyl configuration .
Optical Activity: The target compound’s chiral centers (derived from the bicyclic framework) enable enantiomer-specific interactions, making it valuable for asymmetric synthesis and drug development . In contrast, non-chiral analogs (e.g., N,1,7,7-tetramethyl derivative) lack this property.
Synthetic Utility :
- The target compound is used in synthesizing 1,3-disubstituted ureas (yields up to 94%) for soluble epoxide hydrolase (sEH) inhibitors, where its methyl groups enhance inhibitor potency by stabilizing hydrophobic interactions .
- Comparatively, N,1,7,7-tetramethylbicyclo[2.2.1]heptan-2-amine HCl is a byproduct in Mecamylamine synthesis and serves as a reference standard for impurity profiling .
Research Findings
- Biological Activity: The 1,7,7-trimethyl derivative demonstrates higher efficacy in sEH inhibition (IC₅₀ ~10 nM) than non-methylated analogs due to improved binding affinity .
- Thermal Stability : The high melting point (≥300°C) of the target compound reflects strong ionic lattice interactions, making it suitable for high-temperature applications .
- Solubility : While the hydrochloride salt improves water solubility, the methyl groups reduce solubility in polar solvents compared to unsubstituted bicyclic amines .
Biological Activity
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride, commonly known as bornylamine hydrochloride, is a bicyclic amine derivative with potential therapeutic applications. This compound has garnered attention due to its biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and safety profile.
- Molecular Formula : C10H20ClN
- Molecular Weight : 189.73 g/mol
- CAS Number : 32768-19-7
- IUPAC Name : (1R,4R)-4,7,7-trimethylbicyclo[2.2.1]heptan-3-amine; hydrochloride
The biological activity of this compound is attributed to its interaction with various biological targets:
- Adrenergic Receptors : This compound exhibits activity as a beta-adrenergic receptor antagonist, which may contribute to its effects in cardiovascular conditions such as hypertension and tachyarrhythmias .
- Antimicrobial Activity : Studies have indicated that derivatives of camphor (the parent compound of bornylamine) show significant activity against various pathogens, including Mycobacterium tuberculosis . The minimal inhibitory concentration (MIC) against this bacterium was reported to be comparable to established anti-TB agents .
- Anti-inflammatory Properties : The compound has been shown to modulate inflammatory responses in vitro, suggesting potential applications in treating inflammatory diseases .
Safety Profile
The safety profile of this compound indicates potential irritant effects:
- Respiratory Irritation : May cause respiratory irritation upon inhalation.
- Skin and Eye Irritation : Causes serious eye irritation and skin irritation upon contact .
Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives of this compound for enhanced biological activity:
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Antimicrobial Efficacy : A case study demonstrated that a derivative exhibited an MIC of 3.12 µg/mL against Mycobacterium tuberculosis, indicating its potential as a lead compound for anti-TB drug development .
- Inflammation Model : In a controlled study using murine models, the compound showed a reduction in inflammatory markers when administered in a specific dosage range, supporting its use in inflammatory conditions .
Q & A
Q. What are the optimized synthetic routes for 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride, and how do reaction conditions influence yield?
The compound is synthesized via catalytic hydrogenation of oxime intermediates using 10% Pd/C under 5 bar H₂ pressure at 80°C for 48 hours, followed by hydrochloride salt formation in acetone . Yield variations (e.g., 50% in one protocol) may stem from catalyst loading, solvent purity, or incomplete oxime reduction. To optimize, test Pd/C ratios (5–10% w/w), monitor reaction progress via TLC or GC-MS, and ensure thorough acidification (pH 2) during salt precipitation .
Q. What spectroscopic methods are recommended for characterizing this compound, and what challenges exist in data interpretation?
Key techniques include:
- IR spectroscopy : Identify amine hydrochloride stretches (2500–3000 cm⁻¹) and bicyclic framework vibrations. Note that NIST spectral data gaps require cross-validation with computational models (e.g., DFT for predicted carbonyl peaks) .
- NMR : Assign bicyclic proton environments (δ 0.8–2.5 ppm for methyl groups) and confirm stereochemistry via NOESY. Challenges arise in distinguishing exo/endo isomers due to rigid bicyclic structures .
- ESI-MS : Verify molecular ion peaks ([M+H]⁺ at m/z 186.1) and chloride adducts .
Q. How are solubility and partition coefficients determined for structure-activity relationship (SAR) studies?
Use the shake-flask method in phosphate buffer (pH 7.4) with HPLC-UV quantification for aqueous solubility. For logP, perform octanol-water partitioning followed by GC analysis. Camphor-derived analogs exhibit 3–5× higher lipophilicity than adamantane bioisosteres, necessitating QSAR model adjustments .
Advanced Research Questions
Q. How does stereochemistry impact solubility and biological activity, and what methods resolve enantiomers?
The compound exists as four stereoisomers (S/R, exo/endo), which influence solubility and soluble epoxide hydrolase (sEH) inhibition. While exo/endo diastereomers are not typically separated, chiral HPLC or enzymatic resolution can isolate S and R enantiomers. Test pure enantiomers in sEH inhibition assays (IC₅₀ measurements) and validate stereochemical assignments via X-ray crystallography or Mosher’s method .
Q. What strategies minimize symmetrical urea byproducts during ureido derivatization of this amine?
Symmetrical urea formation occurs when unreacted amine reacts with intermediate isocyanates. Mitigation strategies include:
- Stepwise protocols : React the amine with carbonyldiimidazole (CDI) at 25°C to form isocyanates, then add aromatic amines (e.g., 2-fluoroaniline) at 60°C .
- Kinetic monitoring : Use in-situ FTIR (2270 cm⁻¹ for isocyanate intermediates) to optimize reaction times and minimize premature coupling .
- Base selection : Triethylamine concentrations must balance catalysis and base-induced decomposition .
Q. What computational approaches predict pharmacokinetic properties, and how are they validated?
- Molecular dynamics (AMBER) : Model blood-brain barrier penetration using logP and polar surface area (PSA). Camphor derivatives show PSA <30 Ų, favoring CNS uptake .
- ADMET Predictor® : Estimate metabolic stability via cytochrome P450 affinity maps. Validate with in vitro human liver microsomal assays (LC-MS/MS quantification of parent compound depletion). Discrepancies >20% require re-evaluating force field parameters or protonation states .
Data Contradictions and Validation
- Synthesis yields : reports 50% yield, while other protocols may vary due to oxime purity or hydrogenation efficiency. Validate via reproducibility studies .
- Stereochemical effects : While highlights enantiomeric potency differences, lack of exo/endo separation data necessitates further diastereomer-specific assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
